2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride
Description
Chemical Structure and Properties:
2-Methyl-N1-(1-methylethyl)-1,2-propanediamine dihydrochloride (CAS: 16256-45-4) is a dihydrochloride salt of a substituted 1,2-propanediamine derivative. The compound features a propane backbone with a methyl group on the second carbon and an isopropyl substituent on the first amine (N1) . Its molecular formula is inferred as C₇H₁₈Cl₂N₂, with a molecular weight of approximately 217.14 g/mol. The dihydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical and research applications.
Properties
IUPAC Name |
2-methyl-1-N-propan-2-ylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-6(2)9-5-7(3,4)8;;/h6,9H,5,8H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXHVSBRPVGTDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C)(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure
The primary synthetic route for 2-methyl-N1-(1-methylethyl)-1,2-propanediamine begins with the ammoniation of 2-methyl-2-nitro-1-propanol. In a steel hydrogenation bomb, the nitro alcohol is combined with liquid ammonia in a molar ratio of approximately 10:1 (ammonia to nitro alcohol) and cooled to 35°C using solid carbon dioxide. Raney nickel (11 g per 238 g of nitro alcohol) is introduced as a catalyst, and the mixture is agitated under hydrogen pressure (800–2,000 psi) at 40–75°C until hydrogen absorption ceases. This two-step process—ammoniation followed by hydrogenation—converts the nitro group into a primary amine, yielding the free base form of the diamine.
Optimization and Conditions
Key parameters influencing yield and efficiency include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 40–75°C | Higher temperatures accelerate hydrogenation but risk side reactions. |
| Hydrogen Pressure | 800–2,000 psi | Elevated pressure ensures complete reduction of intermediates. |
| Catalyst Loading | 4–5 wt% Raney nickel | Insufficient catalyst prolongs reaction time. |
| Ammonia Stoichiometry | 10:1 (NH₃:nitro alcohol) | Excess ammonia drives ammoniation to completion. |
The patent example reports a yield of 65–68% for the diamine free base, isolated as an aqueous solution after distillation.
Purification and Salt Formation
Isolation of the Diamine
Post-hydrogenation, the crude diamine forms a constant-boiling mixture with water, necessitating azeotropic distillation for isolation. The aqueous solution is concentrated under reduced pressure, and residual ammonia is removed via neutralization with hydrochloric acid. The free base is typically stored at -20°C to prevent degradation.
Conversion to Dihydrochloride Salt
The diamine is converted to its dihydrochloride salt by treatment with two equivalents of hydrochloric acid. The reaction is exothermic and requires controlled addition to avoid local overheating. After neutralization, the solution is evaporated to dryness, and the residue is recrystallized from ethanol or acetone to yield white crystalline 2-methyl-N1-(1-methylethyl)-1,2-propanediamine dihydrochloride.
Critical Parameters for Salt Formation:
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HCl Concentration: 12 M hydrochloric acid ensures complete protonation.
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Solvent System: Ethanol/water mixtures (3:1 v/v) enhance crystal purity.
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Recrystallization Temperature: 0–4°C minimizes salt solubility, maximizing yield.
Analytical Characterization
Chromatographic Methods
Gas-liquid chromatography (GLC) with pulsed electron capture detection is employed to quantify the diamine and its derivatives. In related methodologies, diamines are derivatized with 4-fluoro-3-nitrobenzotrifluoride to form bis-2-nitro-4-trifluoromethylphenyl adducts, which are separated via thin-layer chromatography (TLC) and analyzed by GLC. Internal standards such as N-ethyl-3-propanediamine dihydrochloride are used to calibrate responses, achieving accuracies within ±5%.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For the free base diamine, characteristic signals include:
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¹H NMR (CDCl₃): δ 1.21 (t, J = 7.20 Hz, 6H, CH₂CH₃), 2.83 (m, 6H, NCH₂ and NCH), 3.77 (br s, 2H, NH₂).
Mass spectrometry (MS) further validates molecular weight, with the free base showing [M + H]⁺ at m/z 145.2 and the dihydrochloride salt at m/z 203.15.
Discussion of Scalability and Industrial Applications
Scalability Challenges
The high-pressure hydrogenation step necessitates specialized equipment, limiting small-scale production. Alternatives such as flow hydrogenation systems could mitigate safety risks and improve reproducibility. Catalyst recycling remains a concern, as Raney nickel loses activity after multiple cycles.
Industrial Relevance
The dihydrochloride salt’s stability and solubility make it preferable for pharmaceutical applications. For example, derivatives of 1,2-propanediamine are intermediates in antitumor agents and kinase inhibitors . Its synthesis is a critical step in producing analogs with tailored biological activities.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between the target compound and analogs:
Key Observations :
- Substituent Effects : The target compound’s methyl and isopropyl groups increase lipophilicity compared to simpler analogs like (S)-1,2-propanediamine dihydrochloride. This may influence solubility, membrane permeability, and interaction with biological targets.
- Safety Profiles : While 1,2-propanediamine requires stringent protective measures , the dihydrochloride salts (e.g., (S)-1,2-propanediamine dihydrochloride) are often handled as stable solids with milder hazards . However, toxicological data for the target compound remain unstudied .
Antimicrobial Activity of Dihydrochloride Derivatives
highlights bis(Nα-caproyl-L-arginine)-1,3-propanediamine dihydrochloride, a structurally distinct analog, which demonstrates potent antimicrobial activity against Staphylococcus aureus and Escherichia coli .
- Cationic Charge : Enhancing interaction with negatively charged bacterial membranes.
- Hydrophobic Substituents : Improving penetration into lipid bilayers.
Pharmaceutical Relevance
- Impurity Standards: Analogs like N-[4-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide hydrochloride (CAS: n/a) are used as reference standards in pharmaceutical quality control .
- Stereochemical Considerations : (S)-1,2-Propanediamine dihydrochloride’s chiral center underscores the importance of stereochemistry in biological activity, a factor that may also apply to the target compound.
Biological Activity
2-methyl-N1-(1-methylethyl)-1,2-Propanediamine dihydrochloride, also known as a propanediamine derivative, is a chemical compound that exhibits a variety of biological activities. Its unique structure, characterized by the presence of methyl and isopropyl groups on the propanediamine backbone, contributes to its potential applications in medicinal chemistry and biological research.
- Chemical Formula : C7H20Cl2N2
- Molecular Weight : 201.16 g/mol
- CAS Number : 16256-45-4
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It can bind to specific enzymes or receptors, leading to alterations in their activity. The precise pathways and molecular targets depend on the context of its application, which may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites.
Biological Activities
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of propanediamines possess antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains through mechanisms involving membrane disruption and inhibition of cell wall synthesis.
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with cellular signaling pathways.
Neuroprotective Effects
There are indications that this compound could offer neuroprotective benefits. Research into related compounds has shown potential in reducing oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
Synthesis and Preparation
The synthesis of this compound typically involves:
- Starting Materials : 2-methyl-1,2-propanediamine and isopropyl halides.
- Reaction Conditions : Conducted under basic conditions (e.g., sodium hydroxide) followed by treatment with hydrochloric acid to yield the dihydrochloride salt.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other propanediamines:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1,2-Propanediamine | No substitutions | Limited antimicrobial properties |
| N1-(1-methylethyl)-1,2-Propanediamine | Lacks methyl group at 2-position | Moderate cytotoxicity |
| 2-methyl-1,2-Propanediamine | Lacks isopropyl substitution | Lower neuroprotective effects |
Q & A
Q. What strategies validate conflicting computational predictions of reaction pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
